3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid hydrochloride

Catalog No.
S6620704
CAS No.
319919-29-4
M.F
C12H15ClN2O3
M. Wt
270.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic ...

CAS Number

319919-29-4

Product Name

3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid hydrochloride

IUPAC Name

3-(2-aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid;hydrochloride

Molecular Formula

C12H15ClN2O3

Molecular Weight

270.71 g/mol

InChI

InChI=1S/C12H14N2O3.ClH/c1-17-7-2-3-10-9(6-7)8(4-5-13)11(14-10)12(15)16;/h2-3,6,14H,4-5,13H2,1H3,(H,15,16);1H

InChI Key

XNNPTHMISVKFMB-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)NC(=C2CCN)C(=O)O.Cl

Canonical SMILES

COC1=CC2=C(C=C1)NC(=C2CCN)C(=O)O.Cl

3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C12H14N2O3HClC_{12}H_{14}N_{2}O_{3}\cdot HCl and a molecular weight of approximately 234.26 g/mol. This compound is characterized by the presence of an indole structure, which is a bicyclic compound consisting of a benzene ring fused to a pyrrole ring. The addition of a methoxy group and an aminoethyl side chain contributes to its unique properties and potential biological activities .

The mechanism of action of 5-MeO-Tryptophan hydrochloride is not fully understood. However, due to its structural similarity to Tryptophan, it might interact with serotonergic systems in the brain []. Tryptophan is a precursor to the neurotransmitter serotonin, and some researchers hypothesize that 5-MeO-Tryptophan might be converted to a derivative that affects serotonin signaling []. More research is needed to confirm this hypothesis and elucidate the specific mechanism of action.

  • Toxicity: Data on potential toxicity in humans or animals is unavailable. It is crucial to handle this compound with caution and avoid ingestion or inhalation.
  • Psychoactive effects: Limited data suggests potential psychoactive properties, and ingestion could lead to unpredictable effects [].

The chemical reactivity of 3-(2-aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid hydrochloride can be attributed to its functional groups. The carboxylic acid group can undergo typical reactions such as:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, the carboxyl group can be removed, leading to the formation of derivatives.
  • Amine Reactions: The amino group can participate in nucleophilic substitutions or acylation reactions.

These reactions are significant for modifying the compound for various applications in medicinal chemistry and drug development .

Research indicates that 3-(2-aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid hydrochloride exhibits various biological activities, including:

  • Neuroprotective Effects: It may have potential in protecting neuronal cells from damage, making it a candidate for neurodegenerative disease research.
  • Antioxidant Properties: The compound has shown promise as an antioxidant, which could be beneficial in reducing oxidative stress in cells .
  • Potential Anticancer Activity: Preliminary studies suggest that it may inhibit cancer cell proliferation, although more research is needed to elucidate its mechanisms .

The synthesis of 3-(2-aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid hydrochloride typically involves multi-step organic reactions. Common methods include:

  • Indole Formation: Starting from simpler precursors, the indole core can be synthesized through cyclization reactions.
  • Functionalization: Introducing the methoxy and carboxylic acid groups via electrophilic aromatic substitution or other functionalization techniques.
  • Hydrochloride Salt Formation: The final product can be converted into its hydrochloride salt form by reacting with hydrochloric acid .

This compound has several potential applications, particularly in the fields of:

  • Pharmaceuticals: As a lead compound for developing neuroprotective agents or anticancer drugs.
  • Biochemical Research: Used as a tool for studying cellular processes and signaling pathways due to its biological activity.
  • Chemical Probes: It may serve as a probe in studies involving indole derivatives and their interactions with biological systems .

Studies on 3-(2-aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid hydrochloride have focused on its interactions with various biological targets:

  • Receptor Binding Studies: Investigating how this compound interacts with neurotransmitter receptors could provide insights into its neuroprotective effects.
  • Enzyme Inhibition Assays: Evaluating its potential to inhibit specific enzymes involved in disease pathways could highlight its therapeutic relevance .

Several compounds share structural similarities with 3-(2-aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid hydrochloride. These include:

Compound NameCAS NumberMolecular FormulaBiological Activity
3-(2-Aminoethyl)-1H-indole-2-carboxylic acid5956-86-5C11H12N2O2Neuroprotective effects
3-(2-Aminoethyl)-5-methyl-1H-indole-2-carboxylic acid ethyl esterNot listedC14H18N2O2Potential anticancer activity
Tryptamine146-91-8C10H12N2OPsychotropic effects

Uniqueness

The uniqueness of 3-(2-aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid hydrochloride lies in its specific combination of functional groups that confer distinct biological activities, particularly its potential neuroprotective and antioxidant properties. This makes it a promising candidate for further research compared to other similar compounds that may not exhibit these specific effects .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

270.0771200 g/mol

Monoisotopic Mass

270.0771200 g/mol

Heavy Atom Count

18

Dates

Last modified: 11-23-2023

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